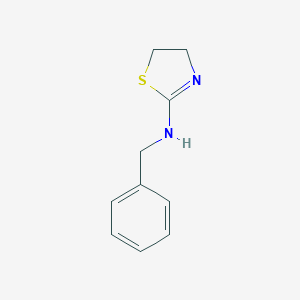

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

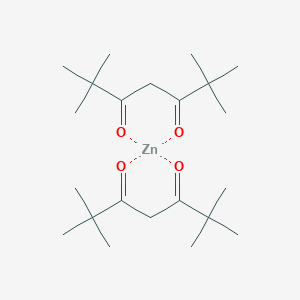

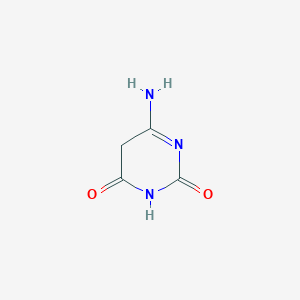

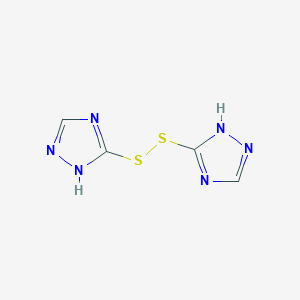

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine derivatives have shown significant promise in antimicrobial applications. For instance, a study by Reddy and Reddy (2010) synthesized a series of these compounds, demonstrating notable antibacterial and antifungal activities against various clinical isolates. These activities were comparable to standard antibiotics like Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010).

Corrosion Inhibition

The derivatives of this compound also find use in corrosion inhibition. Nayak and Bhat (2023) reported the synthesis of such compounds, showing a significant corrosion inhibition effect on mild steel in acidic environments. This study highlights the versatility of these compounds beyond biological applications (Nayak & Bhat, 2023).

Plant Growth Regulation

In agriculture, certain derivatives of this compound have been identified as potential plant growth regulators. A study by Yu, Shao, and Fang (2007) synthesized a series of these derivatives, finding that some exhibited degrees of plant growth regulatory and antifungal activities. This demonstrates the compound's potential in agricultural science and pest management (Yu, Shao, & Fang, 2007).

Anticancer Potential

Exploring the anticancer properties, Nagarapu et al. (2013) synthesized benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives from 2-aminobenzothiazole and tested their cytotoxicity against various human cancer cell lines. Some of these compounds showed promising results, indicating the potential use of this compound derivatives in cancer treatment (Nagarapu et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the JAK/STAT3 pathway , which is involved in cell growth and survival, suggesting that these compounds may exert their effects by modulating this pathway.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the JAK/STAT3 pathway , which plays a crucial role in cell growth, survival, and differentiation. By inhibiting this pathway, these compounds can potentially exert antitumor effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may exert various molecular and cellular effects.

Properties

IUPAC Name |

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-5H,6-8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANOLKRMSPPWQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368169 |

Source

|

| Record name | N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13578-57-9 |

Source

|

| Record name | N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.